

A Comprehensive Technical Guide to 2-Bromo-4-Methoxypyrimidine: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: 2-bromo-4-methoxypyrimidine

CAS No.: 944709-74-4

Cat. No.: B056594

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For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, pyrimidine-based heterocycles stand out as privileged scaffolds. Their prevalence in biologically active molecules and functional materials underscores the necessity for a deep understanding of their derivatives.[1] **2-Bromo-4-methoxypyrimidine** (CAS No. 994709-74-4) is a key building block, offering a versatile platform for the synthesis of complex molecular architectures.[2] This guide provides an in-depth analysis of its physicochemical properties, spectroscopic signature, synthesis, reactivity, and applications, with a particular focus on its utility in drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **2-bromo-4-methoxypyrimidine** is fundamental for its effective use in synthesis and formulation. While specific experimental data for this compound is not extensively reported, we can infer its

properties based on closely related analogs and general principles of physical organic chemistry.

Property	Value/Information	Source/Justification
CAS Number	994709-74-4	[2]
Molecular Formula	C ₅ H ₅ BrN ₂ O	[2]
Molecular Weight	189.01 g/mol	[2]
Appearance	Likely a solid at room temperature.	Based on the properties of similar substituted pyrimidines which are often crystalline solids.
Melting Point	Not available.	
Boiling Point	Not available.	
Solubility	Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.	Based on the solubility of analogous compounds like 5-bromo-2-chloro-4-methoxypyrimidine.[3]
SMILES	<chem>COC1=NC(Br)=NC=C1</chem>	[2]

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of **2-bromo-4-methoxypyrimidine**. Although a publicly available, experimentally verified spectrum for this specific compound is not readily found, we can predict its key spectral features based on the analysis of similar pyrimidine structures.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing two distinct signals in the aromatic region corresponding to the two protons on the pyrimidine ring, and a singlet in the upfield region for the methoxy group protons. The chemical shifts will be influenced by the electronegativity of the nitrogen atoms and the bromine atom.

^{13}C NMR: The carbon NMR spectrum should display five signals corresponding to the five carbon atoms in the molecule. The carbons attached to the electronegative nitrogen, oxygen, and bromine atoms will appear at the downfield end of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of **2-bromo-4-methoxypyrimidine** would likely exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the methyl group, C=N and C=C stretching vibrations within the pyrimidine ring, C-O stretching of the methoxy group, and a C-Br stretching vibration in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and elemental composition. The mass spectrum of **2-bromo-4-methoxypyrimidine** is expected to show a characteristic molecular ion peak cluster due to the presence of the bromine isotopes (^{79}Br and ^{81}Br in an approximate 1:1 ratio).

Synthesis of 2-Bromo-4-Methoxypyrimidine

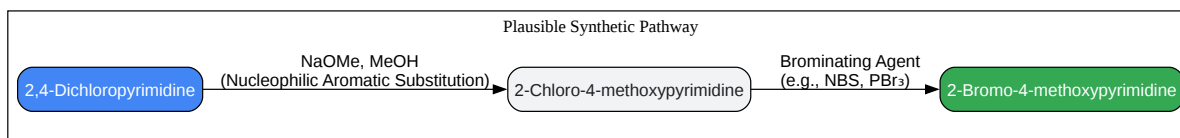
While a specific, detailed synthesis for **2-bromo-4-methoxypyrimidine** is not widely published, a plausible and efficient synthetic route can be designed based on established pyrimidine chemistry. A common strategy involves the functionalization of a pre-existing pyrimidine core. One such approach could start from the readily available 2,4-dichloropyrimidine.

The synthesis would likely proceed via a two-step sequence:

- **Selective Methoxylation:** Nucleophilic aromatic substitution of one of the chlorine atoms with a methoxy group. This reaction is typically carried out using sodium methoxide in methanol. The C4 position is generally more activated towards nucleophilic attack than the C2 position in 2,4-dichloropyrimidine.
- **Bromination:** Introduction of a bromine atom at the 2-position. This could potentially be achieved through a variety of brominating agents.

An alternative one-pot reaction methodology has been reported for the synthesis of other 4-bromopyrimidines, which involves the cyclization of N-(cyanovinyl)amidines in the presence of

dry hydrogen bromide.[6]



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Caption: A plausible synthetic route to **2-bromo-4-methoxypyrimidine**.

General Experimental Protocol for Synthesis (Hypothetical)

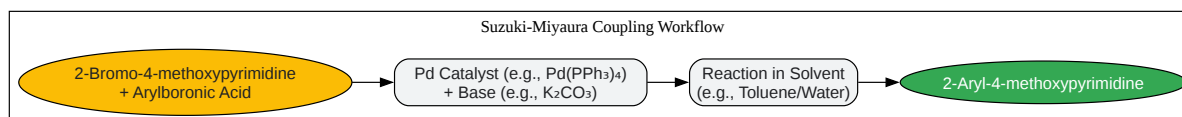
- **Methoxylation:** To a solution of 2,4-dichloropyrimidine in methanol, add one equivalent of sodium methoxide at room temperature. Stir the reaction mixture until consumption of the starting material is observed by TLC or LC-MS.
- **Work-up and Isolation:** Remove the solvent under reduced pressure. Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude 2-chloro-4-methoxypyrimidine.
- **Bromination:** The crude intermediate is then subjected to bromination. The choice of brominating agent and reaction conditions would need to be optimized. For instance, reacting with N-bromosuccinimide (NBS) in a suitable solvent, potentially with a radical initiator, could be explored.
- **Purification:** The final product, **2-bromo-4-methoxypyrimidine**, would be purified by column chromatography on silica gel.

Reactivity and Synthetic Applications

The synthetic utility of **2-bromo-4-methoxypyrimidine** lies in the reactivity of the C-Br bond, which serves as a versatile handle for introducing molecular diversity, primarily through transition-metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds.[5] **2-Bromo-4-methoxypyrimidine** is an excellent substrate for this reaction, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the 2-position. The general reactivity for halogens in Suzuki coupling is I > Br > Cl, making the C-Br bond at the 2-position highly reactive under standard palladium-catalyzed conditions.[2]



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Caption: General workflow for the Suzuki-Miyaura coupling of **2-bromo-4-methoxypyrimidine**.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of C-N bonds.[4] This reaction allows for the coupling of **2-bromo-4-methoxypyrimidine** with a variety of primary and secondary amines to furnish 2-amino-4-methoxypyrimidine derivatives, which are common motifs in pharmacologically active compounds.

General Experimental Protocol for Cross-Coupling Reactions

- Reaction Setup: In an oven-dried Schlenk flask, combine **2-bromo-4-methoxypyrimidine** (1.0 equiv.), the appropriate coupling partner (e.g., arylboronic acid for Suzuki or amine for

Buchwald-Hartwig, 1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or NaOtBu, 2-3 equiv.).

- Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
- Solvent Addition: Add a degassed solvent (e.g., toluene, dioxane, or DMF) via syringe.
- Reaction: Heat the mixture to the appropriate temperature (typically 80-120 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
- Work-up and Purification: After cooling to room temperature, the reaction mixture is typically diluted with an organic solvent, washed with water and brine, dried over an anhydrous salt, and concentrated. The crude product is then purified by column chromatography.

Applications in Drug Discovery

The pyrimidine scaffold is a well-established pharmacophore found in numerous approved drugs.^[1] The functional group handles on **2-bromo-4-methoxypyrimidine** make it an attractive starting material for the synthesis of libraries of compounds for high-throughput screening and lead optimization in drug discovery programs. Its derivatives have the potential to be explored as inhibitors of various enzymes, such as kinases, which are implicated in cancer and other diseases. The ability to readily introduce diverse substituents at the 2-position via cross-coupling reactions allows for the systematic exploration of structure-activity relationships (SAR).

Safety and Handling

A specific Safety Data Sheet (SDS) for **2-bromo-4-methoxypyrimidine** is not readily available. However, based on the hazard information for structurally similar compounds, it should be handled with care.

- Potential Hazards: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.
- Handling Precautions: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab

coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

- Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

2-Bromo-4-methoxypyrimidine is a valuable and versatile building block for organic synthesis. Its physicochemical properties and predictable reactivity, particularly in palladium-catalyzed cross-coupling reactions, make it an important tool for the construction of complex molecules. For researchers in drug discovery and materials science, a thorough understanding of this compound's characteristics is key to unlocking its full potential in the development of novel and impactful chemical entities.

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